molecular formula C22H32O3 B15286246 17-Hydroxy-6-methylpregn-4-ene-3,20-dione

17-Hydroxy-6-methylpregn-4-ene-3,20-dione

Cat. No.: B15286246
M. Wt: 344.5 g/mol
InChI Key: FRQMUZJSZHZSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Medroxyprogesterone is a synthetic progestin, a type of hormone that mimics the effects of the natural hormone progesterone. It is commonly used in various medical applications, including birth control, hormone replacement therapy, and the treatment of certain cancers and gynecological disorders .

Chemical Reactions Analysis

Medroxyprogesterone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

The compound 17-Hydroxy-6-methylpregn-4-ene-3,20-dione, also known as 17α-Hydroxy-6-methylpregn-4-ene-3,20-dione, is a synthetic steroid with various applications, particularly in the field of progestational agents .

Chemical Properties and Identifiers

  • Molecular Formula: C22H32O3C_{22}H_{32}O_3
  • Molecular Weight: 344.5 g/mol
  • IUPAC Name: 17-acetyl-17-hydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
  • InChI: InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3
  • InChIKey: FRQMUZJSZHZSGN-UHFFFAOYSA-N
  • CAS No: 302-22-7

Applications

  • Progestational Agent:
    • 17α-acetoxy-6-methylpregna-4,6-diene-3,20-dione is a highly potent, orally active progestational agent . It considerably exceeds ethisterone in activity .
    • The compound is valuable on account of its progestational properties .
    • This compound acetate is related to medroxyprogesterone .
  • Derivatives and Intermediates:
    • The method of the invention may be used for the preparation of 6-methyl-pregna-4,6-diene-3,20-dione, which has progestational properties .
    • It can be used as an intermediate in the preparation of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione .
    • It is also used in processes for preparing medroxyprogesterone acetate and megestrol acetate .
  • Veterinary Practice:
    • The compound shows ovulation-inhibiting properties, which renders it of value in certain aspects of veterinary practice .

Related Compounds

  • Megestrol Acetate: 17-Hydroxy-6-methylpregna-4,6-diene-3,20-dione acetate
  • Medroxyprogesterone Acetate: The chemical name for medroxyprogesterone acetate is 17-hydroxy-6α-methylpregn-4- ene-3, 20-dione 17-acetate .

Safety and Carcinogenicity

  • Ethynodiol diacetate, a related compound, increased the incidence of benign liver tumors in male mice and mammary tumors in castrated male mice, and produced benign mammary tumors in male rats .
  • Norethynodrel, another related compound, increased the incidence of pituitary tumors in mice and mammary tumors in castrated male mice and increased benign and malignant liver-cell, pituitary, and mammary tumors in male rats .

Additional Properties

  • The material has no apparent effect upon Na+Na+, K+K+, and ClCl- balance .
  • It does not produce diuresis in saline-loaded rats but has some diuretic activity in the adrenalectomised rat .
  • The material does not appear to possess gluco-corticoid, anabolic, or androgenic activity .

Mechanism of Action

Medroxyprogesterone exerts its effects by binding to progesterone receptors in target tissues. This binding inhibits the secretion of gonadotropins, which prevents follicular maturation and ovulation. Additionally, it causes thickening of cervical mucus, making it more difficult for sperm to penetrate . These actions contribute to its contraceptive effect and its use in hormone replacement therapy .

Biological Activity

17-Hydroxy-6-methylpregn-4-ene-3,20-dione, commonly known as Medroxyprogesterone acetate (MPA), is a synthetic progestin derived from progesterone. It has significant applications in various therapeutic areas, including contraception, hormone replacement therapy, and treatment of certain cancers. This article delves into the biological activity of MPA, highlighting its pharmacological effects, mechanisms of action, clinical applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C22H32O3C_{22}H_{32}O_3 with a molecular weight of 344.49 g/mol. Its structure features a steroid backbone with hydroxyl and keto functional groups that contribute to its biological activity.

Pharmacodynamics

MPA exhibits a range of biological activities primarily through its progestational effects. It acts on the progesterone receptors in target tissues, leading to various physiological changes:

  • Inhibition of Ovulation : MPA prevents follicular maturation and ovulation by suppressing gonadotropin release from the pituitary gland .
  • Endometrial Changes : It induces secretory changes in the endometrium, making it less favorable for implantation .
  • Antineoplastic Effects : At pharmacological doses, MPA has demonstrated anti-cancer activity, particularly in breast and endometrial cancers. This effect is thought to be mediated through its interaction with estrogen receptors and modulation of steroid metabolism at the tissue level .

The mechanisms through which MPA exerts its effects include:

  • Receptor Binding : MPA binds to progesterone receptors (PR) in various tissues, leading to transcriptional regulation of target genes involved in reproductive processes.
  • Hormonal Regulation : It influences the hypothalamic-pituitary-gonadal axis by suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.
  • Metabolic Effects : MPA alters lipid metabolism and insulin sensitivity, which can have implications for weight management and metabolic syndrome in patients receiving treatment .

Clinical Applications

MPA is used in several clinical settings:

  • Contraception : As a component of depot injections or oral contraceptives.
  • Hormone Replacement Therapy : To counteract estrogen-induced endometrial hyperplasia in postmenopausal women.
  • Oncology : For the treatment of hormone-sensitive cancers such as breast cancer and endometrial carcinoma.
  • Menstrual Disorders : To manage conditions like amenorrhea and abnormal uterine bleeding.

Case Studies

  • Contraceptive Efficacy : A study involving 25 healthy women demonstrated that MPA effectively suppressed ovulation and altered cervical mucus to prevent pregnancy .
  • Cancer Treatment : In a clinical trial assessing MPA's efficacy in breast cancer patients, significant tumor regression was observed in a subset of patients treated with high-dose MPA .

Pharmacokinetics

MPA is well absorbed when administered orally or via injection. Key pharmacokinetic parameters include:

Dosage (mg/kg)Cmax (ng/mL)AUC0-∞ (ng·h/mL)Half-life (h)
0.28.510710.4
1.045.65459.7
5.0378253610.2
20.0106280078.0

These values indicate that MPA reaches peak plasma concentrations within hours post-administration and has a relatively long half-life, allowing for sustained biological activity .

Properties

IUPAC Name

17-acetyl-17-hydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQMUZJSZHZSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859447
Record name 17-Hydroxy-6-methylpregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.